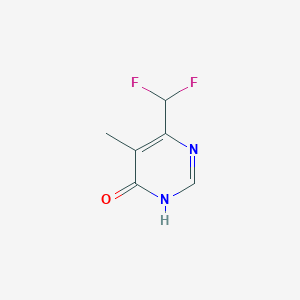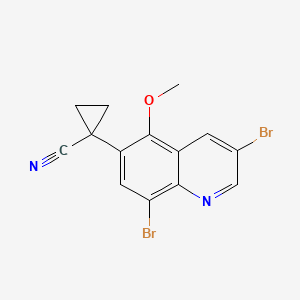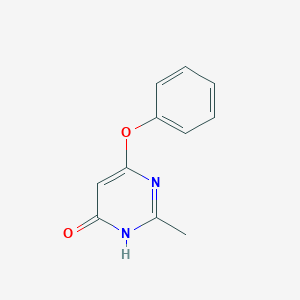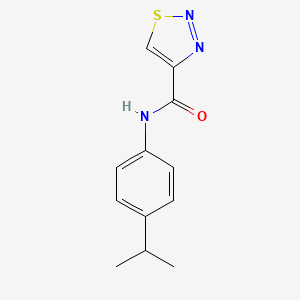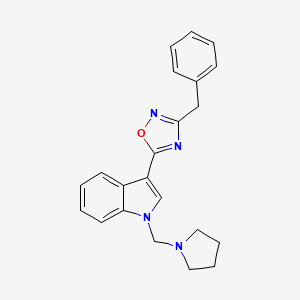
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
The synthesis of 3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole moiety is replaced by a pyrrolidine group.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl, indole, or pyrrolidine rings are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-5-(1-(pyrrolidin-1-ylmethyl)-1H-indol-3-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Indazole-3-carboxamides: These compounds also contain an indole moiety and have been investigated for their biological activities.
Benzoxadiazoles: These compounds feature an oxadiazole ring and have applications in materials science and medicinal chemistry.
Pyrrolidinyl-indoles: These compounds contain both pyrrolidine and indole rings and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H22N4O |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-benzyl-5-[1-(pyrrolidin-1-ylmethyl)indol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H22N4O/c1-2-8-17(9-3-1)14-21-23-22(27-24-21)19-15-26(16-25-12-6-7-13-25)20-11-5-4-10-18(19)20/h1-5,8-11,15H,6-7,12-14,16H2 |
InChI-Schlüssel |
KZZLUOVTEYWZGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CN2C=C(C3=CC=CC=C32)C4=NC(=NO4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


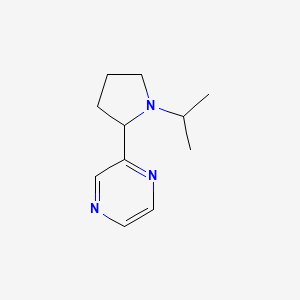
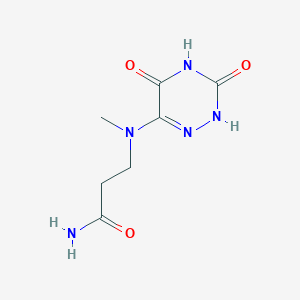
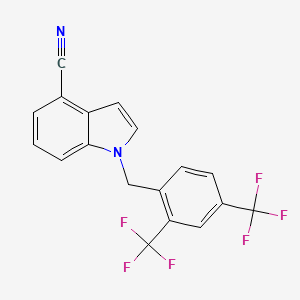
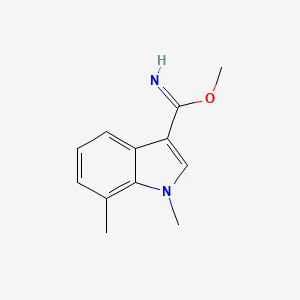
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)

